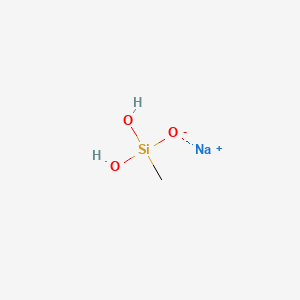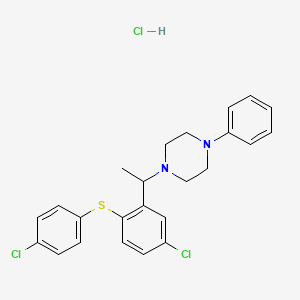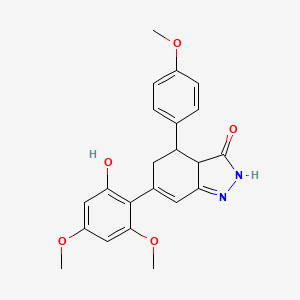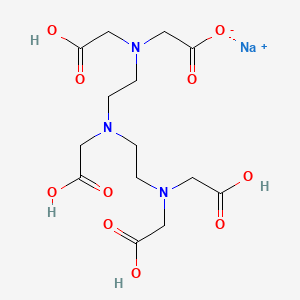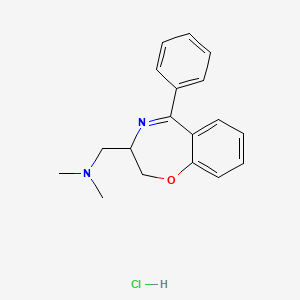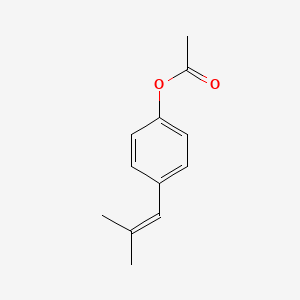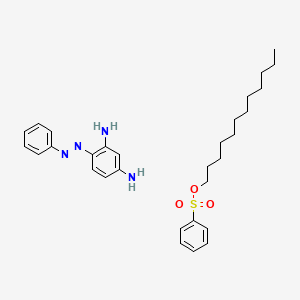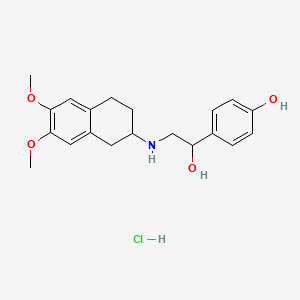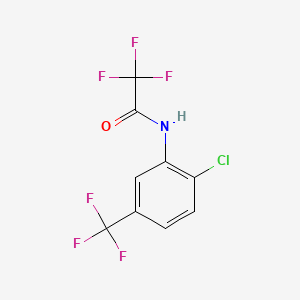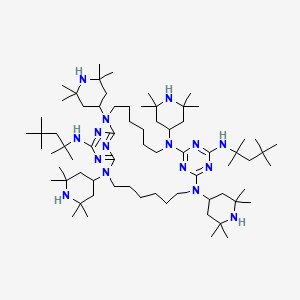
2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)-” is a highly complex organic molecule. This compound features multiple nitrogen atoms and a tricyclic structure, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Tricyclic Core: This step may involve cyclization reactions using suitable precursors.
Introduction of Nitrogen Atoms: Nitrogen atoms can be introduced through amination reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Suitable solvents like dichloromethane or ethanol to facilitate reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or drug candidate.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of advanced materials or catalysts.
Wirkmechanismus
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets. This may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity to elicit biological responses.
Pathway Modulation: Influence on cellular signaling pathways to alter physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other tricyclic amines or polyaza compounds with comparable structures. Examples include:
Tricyclic Antidepressants: Such as amitriptyline or imipramine.
Polyaza Compounds: Such as cyclam or cyclen derivatives.
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the combination of tricyclic core and multiple nitrogen atoms, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
86168-95-8 |
|---|---|
Molekularformel |
C70H132N16 |
Molekulargewicht |
1197.9 g/mol |
IUPAC-Name |
2,9,15,22-tetrakis(2,2,6,6-tetramethylpiperidin-4-yl)-12-N,25-N-bis(2,4,4-trimethylpentan-2-yl)-2,9,11,13,15,22,24,26,27,28-decazatricyclo[21.3.1.110,14]octacosa-1(27),10(28),11,13,23,25-hexaene-12,25-diamine |
InChI |
InChI=1S/C70H132N16/c1-59(2,3)47-69(23,24)77-53-71-55-75-56(72-53)84(50-41-63(11,12)80-64(13,14)42-50)36-32-28-30-34-38-86(52-45-67(19,20)82-68(21,22)46-52)58-74-54(78-70(25,26)48-60(4,5)6)73-57(76-58)85(51-43-65(15,16)81-66(17,18)44-51)37-33-29-27-31-35-83(55)49-39-61(7,8)79-62(9,10)40-49/h49-52,79-82H,27-48H2,1-26H3,(H,71,72,75,77)(H,73,74,76,78) |
InChI-Schlüssel |
QMXSCDIANZDPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N2CCCCCCN(C3=NC(=NC(=N3)NC(C)(C)CC(C)(C)C)N(CCCCCCN(C4=NC(=NC2=N4)NC(C)(C)CC(C)(C)C)C5CC(NC(C5)(C)C)(C)C)C6CC(NC(C6)(C)C)(C)C)C7CC(NC(C7)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


